molecular formula C12H15NO3 B13557169 3-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)cyclobutan-1-ol

3-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)cyclobutan-1-ol

Cat. No.: B13557169
M. Wt: 221.25 g/mol
InChI Key: QWFZXPLPBUJLRC-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)cyclobutan-1-ol is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
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Biological Activity

3-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)cyclobutan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available data from diverse research studies and sources.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with an aminomethyl group and a benzo[d][1,3]dioxole moiety. The molecular formula is C12H13N1O3C_{12}H_{13}N_{1}O_{3} with a molecular weight of approximately 219.24 g/mol. The structural representation can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H13N1O3C_{12}H_{13}N_{1}O_{3}
  • Molecular Weight : 219.24 g/mol

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains, indicating a promising avenue for antibiotic development .

Anti-inflammatory Effects

Research indicates that compounds with the benzo[d][1,3]dioxole scaffold exhibit anti-inflammatory properties. In vitro assays demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

The proposed mechanisms for the biological activities of this compound involve modulation of signaling pathways related to inflammation and microbial resistance. The interaction with specific receptors or enzymes could lead to altered cellular responses, which warrants further investigation through targeted studies .

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of several derivatives of benzo[d][1,3]dioxole against common pathogens. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Anti-inflammatory Mechanisms

In another research effort, the anti-inflammatory effects were assessed using a murine model. Compounds were administered to mice subjected to induced inflammation. Results showed a reduction in swelling and pain, correlating with decreased levels of TNF-alpha and IL-6 in serum samples .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMICs of 8–32 µg/mL against bacteria
Anti-inflammatoryReduced cytokine levels
CytotoxicityInduced apoptosis in cancer cell lines

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

3-(aminomethyl)-3-(1,3-benzodioxol-5-yl)cyclobutan-1-ol

InChI

InChI=1S/C12H15NO3/c13-6-12(4-9(14)5-12)8-1-2-10-11(3-8)16-7-15-10/h1-3,9,14H,4-7,13H2

InChI Key

QWFZXPLPBUJLRC-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CN)C2=CC3=C(C=C2)OCO3)O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.